CID 129317686
CAS No.: 494227-37-1
Cat. No.: VC8171019
Molecular Formula: C64H74FeN2O4P2
Molecular Weight: 1053.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 494227-37-1 |
---|---|
Molecular Formula | C64H74FeN2O4P2 |
Molecular Weight | 1053.1 g/mol |
Standard InChI | InChI=1S/2C32H37NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-20,30H,1-8H3; |
Standard InChI Key | HEJIDMKBSDYNOY-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] |
Canonical SMILES | CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
CID 129317686 features a central iron atom coordinated within a phosphine-ligand framework, as evidenced by its SMILES notation:
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe]
.
The InChIKey HEJIDMKBSDYNOY-UHFFFAOYSA-N
further confirms its stereochemical uniqueness .
Computed Properties
Property | Value |
---|---|
Molecular Weight | 1053.08 g/mol |
XLogP3-AA | Not reported |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bond Count | 9 |
Topological Polar SA | 54.5 Ų |
Data sourced from PubChem and vendor specifications .
Synthesis and Production
Research Applications
Catalysis and Material Science
As a transition metal complex, CID 129317686 serves as a catalyst in cross-coupling reactions critical for pharmaceutical synthesis. Its phosphine ligands facilitate electron transfer processes, enhancing reaction efficiency in:
Parameter | Specification |
---|---|
Purity | ≥97% |
Storage Conditions | -20°C, inert atmosphere |
Regulatory Status | Not FDA-approved; restricted to in vitro use |
Disclaimers
Commercial suppliers explicitly prohibit human or animal administration, citing lack of safety profiling . Researchers must adhere to OECD guidelines for chemical handling during experimental studies.
Comparative Analysis with Analogous Compounds
Compound | Structure | Key Differentiators |
---|---|---|
CID 129317686 | Fe-phosphine complex | Unique Fe coordination geometry |
Triphenylphosphine | P(C6H5)3 | Lacks metal center; lower catalytic activity |
Ferrocene derivatives | (C5H5)2Fe | Sandwich structure; limited ligand versatility |
Structural comparisons highlight CID 129317686's hybrid organic-inorganic character, enabling multifunctional applications .
Future Research Directions
-
Mechanistic Studies: Elucidate the compound's catalytic cycles using X-ray absorption spectroscopy and DFT calculations.
-
Toxicological Profiling: Conduct OECD 423 acute oral toxicity assays to establish safety baselines.
-
Scale-Up Optimization: Develop continuous-flow synthesis protocols to improve yield beyond batch production limits.
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